

"potential research areas for 2-Methylhexan-3-amine"

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Compound of Interest

Compound Name: 2-Methylhexan-3-amine

CAS No.: 171778-19-1

Cat. No.: B13274172

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Technical Whitepaper: 2-Methylhexan-3-amine Strategic Research Vectors for a Novel Aliphatic Amine Isomer Executive Summary

2-Methylhexan-3-amine (CAS: 171778-19-1) is a structural isomer of the controlled substance 1,3-Dimethylamylamine (DMAA; 4-methylhexan-2-amine). While DMAA has been exhaustively studied due to its widespread use and subsequent banning in dietary supplements, **2-Methylhexan-3-amine** remains a "dark matter" molecule in pharmacological literature.

This guide outlines the critical research areas required to profile this molecule. Unlike DMAA, which possesses a methyl group at C4 and an amine at C2, **2-Methylhexan-3-amine** features an isopropyl group adjacent to the amine-bearing carbon (C3). This structural shift introduces significant steric hindrance, theoretically altering its binding affinity for monoamine transporters (DAT/NET) and its susceptibility to Monoamine Oxidase (MAO) degradation.

Research Priority: High. As regulatory bodies tighten controls on DMAA and DMBA, structural isomers like **2-Methylhexan-3-amine** are prime candidates for emergence in the "grey market" of designer stimulants or as novel scaffolds for flavor modification.

Research Area 1: Chemical Synthesis & Structural Verification

Objective: Establish a scalable, high-purity synthesis protocol to generate reference standards for pharmacological testing.

The primary barrier to research is the lack of commercially available pharmaceutical-grade standards. A reductive amination pathway is the most robust method for synthesizing this aliphatic amine from its ketone precursor.

Protocol 1.1: Reductive Amination of 2-Methylhexan-3-one

Rationale: This method avoids the use of high-pressure hydrogenation, making it accessible for standard medicinal chemistry labs.

Reagents:

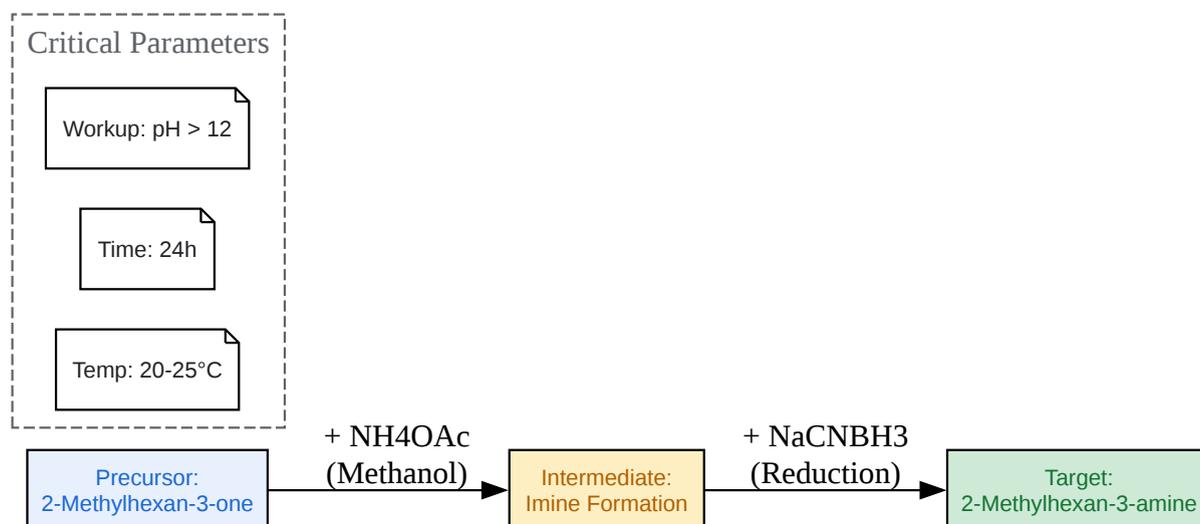
- Precursor: 2-Methylhexan-3-one[1][2][3]
- Amine Source: Ammonium Acetate ()
- Reducing Agent: Sodium Cyanoborohydride ()
- Solvent: Methanol ()

Step-by-Step Methodology:

- Solvation: Dissolve 2-Methylhexan-3-one (1.0 eq) in anhydrous Methanol under atmosphere.
- Imine Formation: Add Ammonium Acetate (10.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine intermediate.

- Reduction: Slowly add Sodium Cyanoborohydride (1.0 eq) portion-wise to prevent rapid exotherm.
- Reaction: Stir at ambient temperature for 24 hours. Monitor via TLC (ninhydrin stain) or GC-MS.
- Quench: Evaporate solvent under reduced pressure. Resuspend residue in water and basify to pH >12 using 15% NaOH.
- Extraction: Extract with Diethyl Ether () x3. Wash combined organics with brine, dry over , and concentrate.[4]
- Purification: Distill under vacuum or convert to Hydrochloride salt (HCl) for recrystallization.

Visualization: Synthesis Workflow



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Caption: Reductive amination pathway converting the ketone precursor to the target amine via an imine intermediate.

Research Area 2: Pharmacodynamics & SAR Profiling

Objective: Determine if the steric bulk of the isopropyl group at C2 alters the sympathomimetic profile compared to DMAA.

Hypothesis: The isopropyl group adjacent to the amine (C3) creates significant steric hindrance.

- **Reduced Receptor Affinity:** It may bind less effectively to the Trace Amine-Associated Receptor 1 (TAAR1) compared to the linear alkyl chain of DMAA.
- **Transporter Selectivity:** The bulk may shift selectivity from Norepinephrine Transporter (NET) to Dopamine Transporter (DAT), or abolish transporter inversion capability entirely.

Key Experiment: Monoamine Uptake Inhibition Assay

To validate the sympathomimetic potential, researchers must quantify the

for dopamine and norepinephrine reuptake.

Data Table: Comparative Structural Features

Feature	DMAA (Control)	2-Methylhexan-3-amine	Impact Hypothesis
IUPAC	4-methylhexan-2-amine	2-methylhexan-3-amine	Isomeric shift
Steric Bulk	Methyl at C4 (Distant)	Isopropyl at C2 (Proximal)	High hindrance at amine site
Chirality	2 Chiral Centers	1 Chiral Center (C3)	Simplifies separation
Predicted Target	TAAR1 / NET	Unknown (Likely NET)	Modified potency

Research Area 3: Metabolic Stability (ADME)

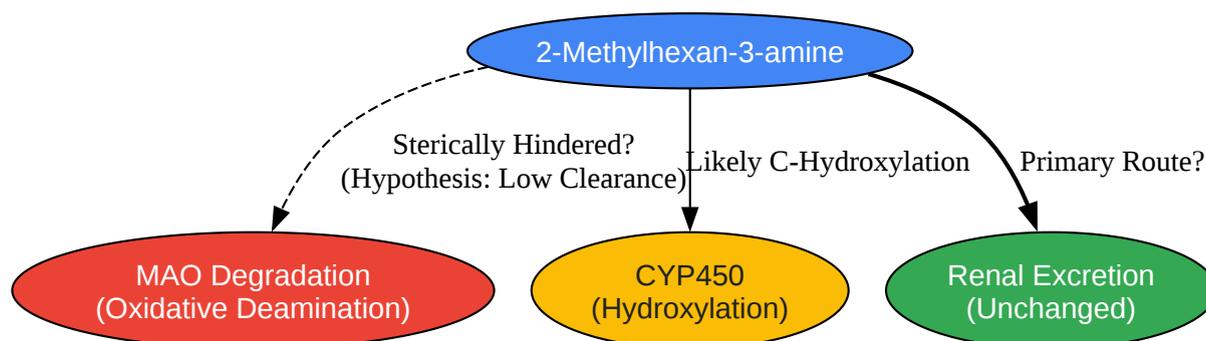
Objective: Assess the half-life and metabolic fate of the molecule.

Aliphatic amines are typically degraded by Monoamine Oxidase (MAO) and CYP450 deamination.

- DMAA: Resistant to MAO due to alpha-methyl substitution (though it is not fully alpha-substituted, the chain branching helps).
- **2-Methylhexan-3-amine**: The amine is on a secondary carbon (C3). The adjacent C2 is a tertiary carbon (part of the isopropyl group).

Critical Insight: The steric bulk of the isopropyl group at C2 may act as a "metabolic shield," preventing MAO enzymes from accessing the amine at C3. This could theoretically lead to a longer half-life than DMAA, increasing the risk of accumulation and adverse cardiovascular events.

Visualization: Metabolic Vulnerability Map



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Caption: Predicted metabolic pathways. Steric hindrance at C2 may inhibit MAO activity, shifting clearance to renal excretion.

Research Area 4: Forensic & Analytical Differentiation

Objective: Develop methods to distinguish **2-Methylhexan-3-amine** from DMAA in biological samples (anti-doping).

Because these molecules are isobaric (Same mass:

), standard single-quadrupole Mass Spectrometry (MS) cannot distinguish them based on parent ion mass alone.

Protocol 4.1: Chiral GC-MS Separation

To prove the identity of the specific isomer, chromatographic separation is required before MS detection.

- Column Selection: Use a cyclodextrin-based chiral column (e.g., Agilent J&W Cyclosil-B).
- Derivatization: Treat samples with TFAA (Trifluoroacetic anhydride) to improve volatility and peak shape.
- Differentiation Logic:
 - DMAA: Will elute as two sets of enantiomers (4 peaks total due to 2 chiral centers).[5][6]
 - **2-Methylhexan-3-amine**: Will elute as one pair of enantiomers (2 peaks total due to 1 chiral center at C3).

Validation Standard:

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*"The presence of only two enantiomeric peaks in a racemic mixture analysis serves as the primary forensic marker distinguishing **2-Methylhexan-3-amine** from the four-peak signature of DMAA."*

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